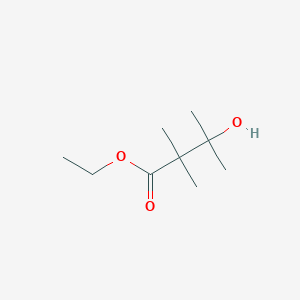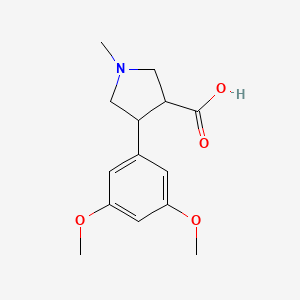
Ethyl 3-hydroxy-2,2,3-trimethylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-hydroxy-2,2,3-trimethylbutanoate is an organic compound with the molecular formula C9H18O3. It is a derivative of butanoic acid and is characterized by the presence of a hydroxy group and three methyl groups attached to the butanoate backbone. This compound is often used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-2,2,3-trimethylbutanoate can be synthesized through esterification reactions involving the corresponding acid and ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-hydroxy-2,2,3-trimethylbutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Applications De Recherche Scientifique
Ethyl 3-hydroxy-2,2,3-trimethylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Comparaison Avec Des Composés Similaires
Ethyl 3-hydroxy-2,2,3-trimethylbutanoate can be compared with other similar compounds such as:
Ethyl 2-hydroxy-3-methylbutanoate: Similar in structure but differs in the position of the hydroxy and methyl groups.
Mthis compound: Similar but with a methyl ester group instead of an ethyl ester group.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Propriétés
| 62817-86-1 | |
Formule moléculaire |
C9H18O3 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
ethyl 3-hydroxy-2,2,3-trimethylbutanoate |
InChI |
InChI=1S/C9H18O3/c1-6-12-7(10)8(2,3)9(4,5)11/h11H,6H2,1-5H3 |
Clé InChI |
CFVKSIVXADIGTC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[4-(pyrrolidin-3-yl)phenyl]carbamate](/img/no-structure.png)


![4-[(3-bromophenoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B13618249.png)




![1-[(4-Methoxy-3-methylphenyl)methyl]piperazine](/img/structure/B13618290.png)
![1-(2'-Methyl-[1,1'-biphenyl]-3-yl)ethan-1-amine](/img/structure/B13618296.png)
